5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one
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Overview
Description
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one is an organic compound with a complex structure that includes a benzoyl group, a hydroxy group, and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one typically involves multiple steps, starting with the preparation of the cyclohexanone ring. One common method involves the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxy group can be introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a benzyl derivative
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Hydroxy(phenyl)methyl]cyclohexanone
- 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
- Phenylacetone
Uniqueness
5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
112404-41-8 |
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Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C20H20O3/c21-18-13-16(19(22)14-7-3-1-4-8-14)11-12-17(18)20(23)15-9-5-2-6-10-15/h1-10,16-17,20,23H,11-13H2 |
InChI Key |
KQWQHJANDSDMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)CC1C(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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